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Compound of Interest

Compound Name: 3-Hydroxy-5-nitrobenzoic acid

Cat. No.: B184562

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Hydroxy-5-nitrobenzoic acid (C7HsNOs, CAS: 78238-14-9), a valuable building block in
pharmaceutical and organic synthesis. This document presents predicted Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS) data, alongside characteristic Infrared (IR)
spectroscopy data. Detailed experimental protocols for obtaining such spectra are also
provided to facilitate replication and further research.

Data Presentation

The following tables summarize the predicted and characteristic spectroscopic data for 3-
Hydroxy-5-nitrobenzoic acid.

. P 1. i
Chemical Shift (6) ppm Multiplicity Assignment
10.32 Singlet -COOH
8.58 Triplet (t) Ar-H
8.42 Triplet (t) Ar-H
7.89 Triplet (t) Ar-H
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Predicted data obtained from various spectroscopic databases. Actual experimental values

may vary.
. i 13 1
Chemical Shift (6) ppm Assignment
165.7 -COOH
158.2 C-OH
149.0 C-NO2
133.5 C-H
123.0 C-H
118.5 C-H
112.9 C-COOH

Predicted data obtained from various spectroscopic databases. Actual experimental values

may vary.
Wavenumber (cm~12) Functional Group Vibration
3300-2500 (broad) O-H (Carboxylic Acid) Stretching
~3100 C-H (Aromatic) Stretching
~1700 C=0 (Carboxylic Acid) Stretching
~1550 N-O (Nitro group) Asymmetric Stretching
~1350 N-O (Nitro group) Symmetric Stretching

Characteristic data based on the analysis of similar nitrobenzoic acid derivatives.[1]

Table 4: Predicted Mass Spectrometry Data
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miz Interpretation
183.02 [M]* (Molecular lon)
166.01 [M-OH]*

137.02 [M-NO2]*

121.02 [M-COOH-OH]*
93.03 [CeHsO]*

Predicted fragmentation patterns based on the structure of the molecule.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of 3-Hydroxy-5-
nitrobenzoic acid.

Materials:

e 3-Hydroxy-5-nitrobenzoic acid sample

Deuterated solvent (e.g., DMSO-de or CDCI3)

NMR tubes (5 mm)

Tetramethylsilane (TMS) as an internal standard

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

e Sample Preparation:
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[e]

For *H NMR, accurately weigh 5-10 mg of the 3-Hydroxy-5-nitrobenzoic acid sample.

o

For 133C NMR, a higher concentration is typically required; weigh 20-50 mg of the sample.

[¢]

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (DMSO-
de is often a good choice for benzoic acid derivatives due to their solubility).

[¢]

Add a small drop of TMS to the solution to serve as an internal reference (& = 0.00 ppm).

o

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition:

o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.

o For 'H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number
of scans should be averaged to obtain a good signal-to-noise ratio.

o For 3C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets
for each carbon environment. A larger number of scans will be necessary due to the lower
natural abundance of 13C.

Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).

o Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

o Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

o Integrate the peaks in the *H NMR spectrum to determine the relative ratios of protons.

o Identify the chemical shifts of the peaks in both *H and 13C spectra and assign them to the
respective nuclei in the molecule.
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Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3-Hydroxy-5-nitrobenzoic acid.
Materials:

¢ 3-Hydroxy-5-nitrobenzoic acid sample

o Potassium bromide (KBr), IR grade

e Mortar and pestle

o Pellet press

e FTIR Spectrometer

Procedure (KBr Pellet Method):

e Sample Preparation:

o Thoroughly dry the KBr powder to remove any moisture, which can interfere with the
spectrum.

o Weigh approximately 1-2 mg of the 3-Hydroxy-5-nitrobenzoic acid sample and about
100-200 mg of dry KBr.

o Grind the sample and KBr together in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Transfer a portion of the powder into the pellet-forming die of a hydraulic press.

o Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent
pellet.

» Data Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.

o Record a background spectrum of the empty sample compartment.
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o Acquire the IR spectrum of the sample over the desired range (e.g., 4000-400 cm~1).

o Data Analysis:
o ldentify the major absorption bands in the spectrum.

o Correlate the observed wavenumbers with known functional group frequencies to confirm
the presence of hydroxyl, carboxylic acid, and nitro groups, as well as the aromatic ring.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-Hydroxy-5-
nitrobenzoic acid.

Materials:
¢ 3-Hydroxy-5-nitrobenzoic acid sample
o A suitable solvent (e.g., methanol, acetonitrile)
e Mass Spectrometer (e.g., with Electron Impact (EIl) or Electrospray lonization (ESI) source)
Procedure (Electron Impact - El):
e Sample Introduction:
o Dissolve a small amount of the sample in a volatile solvent.

o Introduce the sample into the ion source of the mass spectrometer, often via a direct
insertion probe or after separation by gas chromatography (GC).

« lonization and Analysis:

o In the EIl source, the sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

o The resulting positively charged ions are accelerated and separated by the mass analyzer
based on their mass-to-charge (m/z) ratio.
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o A detector records the abundance of each ion.

o Data Interpretation:

o ldentify the molecular ion peak ([M]*), which corresponds to the molecular weight of the

compound.
o Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.

o Propose fragmentation pathways that are consistent with the observed peaks and the
structure of 3-Hydroxy-5-nitrobenzoic acid. Common losses for this molecule include -
OH, -COOH, and -NO2 groups.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid
organic compound like 3-Hydroxy-5-nitrobenzoic acid.
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General Workflow for Spectroscopic Analysis of a Solid Compound

Sample Preparation
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Hydroxy-5-nitrobenzoic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184562#spectroscopic-data-of-3-hydroxy-5-
nitrobenzoic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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